![molecular formula C18H18F3N5S B502271 {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE](/img/structure/B502271.png)
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE is a complex organic compound characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE typically involves multiple steps, starting with the formation of the tetrazole ring This can be achieved through the cyclization of an azide with a nitrile
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(METHYL)PHENYL]METHYL})AMINE
- {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(CHLORO)PHENYL]METHYL})AMINE
Uniqueness
The presence of the trifluoromethyl group in {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE distinguishes it from similar compounds, enhancing its stability and reactivity. This unique feature makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propiedades
Fórmula molecular |
C18H18F3N5S |
|---|---|
Peso molecular |
393.4g/mol |
Nombre IUPAC |
3-(1-phenyltetrazol-5-yl)sulfanyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H18F3N5S/c19-18(20,21)16-10-5-4-7-14(16)13-22-11-6-12-27-17-23-24-25-26(17)15-8-2-1-3-9-15/h1-5,7-10,22H,6,11-13H2 |
Clave InChI |
RORGLEXNXHEOHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



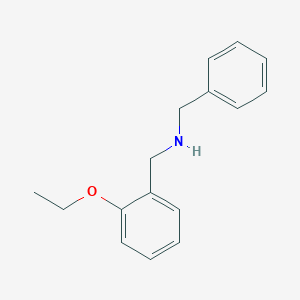
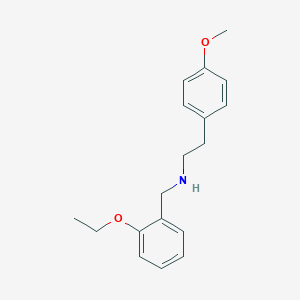

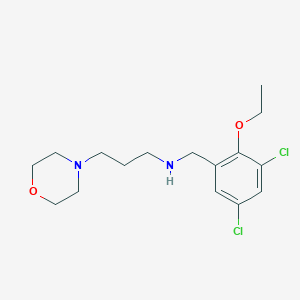
![1-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502197.png)

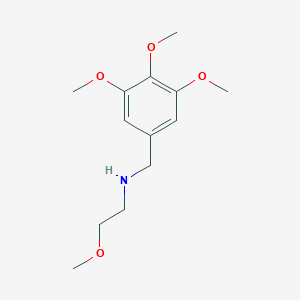

![N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B502203.png)

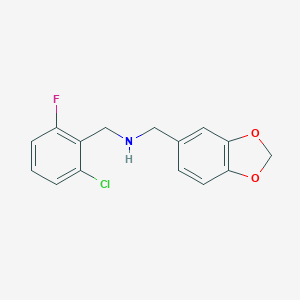
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B502209.png)
![N-allyl-N-{2-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B502210.png)
